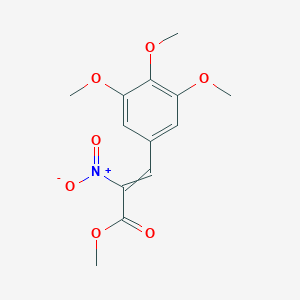
Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is an organic compound characterized by its nitro group and trimethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane in the presence of a base, followed by esterification. The reaction conditions often include:
-
Condensation Reaction
Reagents: 3,4,5-trimethoxybenzaldehyde, nitromethane
Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
-
Esterification
Reagents: Intermediate nitro compound, methanol
Catalyst: Acidic catalyst (e.g., sulfuric acid or hydrochloric acid)
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
-
Reduction
- The compound can undergo reduction reactions to form various derivatives, such as amines or hydroxylamines.
-
Substitution
- The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, iron, hydrochloric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products Formed
Reduction: Amino derivatives
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate serves as a precursor for various complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. These studies often focus on the structure-activity relationship to optimize the biological efficacy of the compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry
In the materials science industry, the compound is used in the development of novel materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mecanismo De Acción
The mechanism of action of Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate and its derivatives often involves interaction with biological macromolecules, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trimethoxyphenyl moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-nitro-3,4,5-trimethoxybenzoate
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is unique due to its combination of a nitro group and a trimethoxyphenyl moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications in chemistry, biology, and medicine.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Número CAS |
111705-24-9 |
|---|---|
Fórmula molecular |
C13H15NO7 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO7/c1-18-10-6-8(7-11(19-2)12(10)20-3)5-9(14(16)17)13(15)21-4/h5-7H,1-4H3 |
Clave InChI |
AXPDKTSOSRCSLX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C(C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
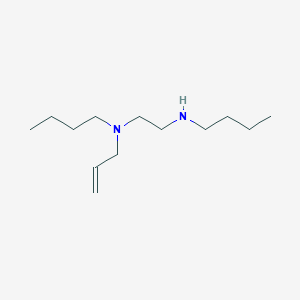
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
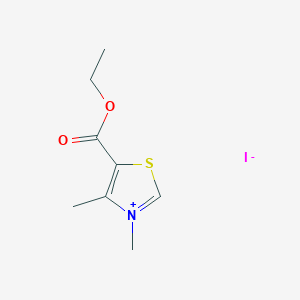
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
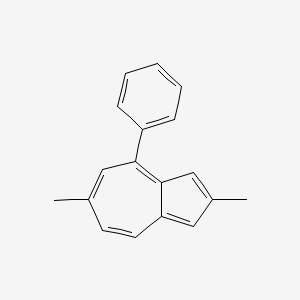
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
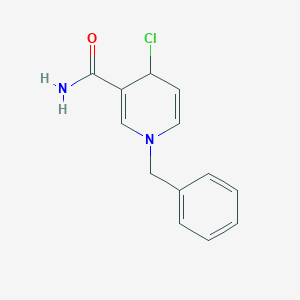
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
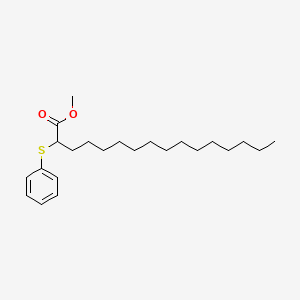

![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
